molecular formula C22H20N4O4 B2565565 (7-methoxybenzofuran-2-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone CAS No. 2034248-29-6

(7-methoxybenzofuran-2-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone

Cat. No. B2565565
CAS RN: 2034248-29-6
M. Wt: 404.426
InChI Key: MHBYEPPRCPRYSB-UHFFFAOYSA-N
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Description

(7-methoxybenzofuran-2-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C22H20N4O4 and its molecular weight is 404.426. The purity is usually 95%.
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Scientific Research Applications

Semiconductor Applications

The compound’s unique structure and electronic properties make it a potential candidate for semiconductor applications. Researchers investigate its conductivity, charge transport, and bandgap properties. By controlling its concentration, one can tailor its electronic behavior for specific semiconductor devices .

Biological Properties

1-[1-(7-methoxy-1-benzofuran-2-carbonyl)azetidin-3-yl]-4-(phenoxymethyl)-1H-1,2,3-triazole may exhibit interesting biological effects. Studies explore its interactions with enzymes, receptors, and cellular pathways. Researchers assess its potential as an anticancer agent, antimicrobial compound, or other therapeutic applications .

Photophysical Properties

The compound’s UV spectroscopic characteristics, absorption band edges, and optical band gaps are crucial for understanding its photophysical behavior. Researchers investigate how its electronic transitions occur and how they change with concentration. These insights aid in designing optoelectronic materials .

Refractive Index and Optical Properties

By examining the refractive index, researchers gain insights into the compound’s light-bending capabilities. Its optical properties, such as dispersion and birefringence, contribute to its potential use in optical devices, coatings, and sensors .

Environmental Behavior

Understanding how 1-[1-(7-methoxy-1-benzofuran-2-carbonyl)azetidin-3-yl]-4-(phenoxymethyl)-1H-1,2,3-triazole behaves in different environments is essential. Researchers study its stability, solubility, and reactivity. This knowledge informs its potential applications in environmental monitoring or remediation .

Conductivity Properties

The compound’s electrical conductivity, influenced by its molecular structure and concentration, is relevant for electronic devices. Researchers explore its behavior in solution and solid-state forms. By fine-tuning its concentration, one can optimize its conductivity for specific applications .

properties

IUPAC Name

(7-methoxy-1-benzofuran-2-yl)-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4/c1-28-19-9-5-6-15-10-20(30-21(15)19)22(27)25-12-17(13-25)26-11-16(23-24-26)14-29-18-7-3-2-4-8-18/h2-11,17H,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHBYEPPRCPRYSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)N3CC(C3)N4C=C(N=N4)COC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7-methoxybenzofuran-2-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone

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